molecular formula C24H19NO2 B11323989 N-(diphenylmethyl)-1-benzoxepine-4-carboxamide

N-(diphenylmethyl)-1-benzoxepine-4-carboxamide

Katalognummer: B11323989
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: RPMVTKPABOTLRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(diphenylmethyl)-1-benzoxepine-4-carboxamide is a complex organic compound that features a benzoxepine ring system substituted with a diphenylmethyl group and a carboxamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-1-benzoxepine-4-carboxamide typically involves the condensation of benzoxepine derivatives with diphenylmethylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the carboxamide bond. Common reagents used in the synthesis include benzoxepine-4-carboxylic acid, diphenylmethylamine, and coupling agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactors to ensure precise control over reaction conditions, such as temperature and pressure, leading to higher purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(diphenylmethyl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the benzoxepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a suitable base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

N-(diphenylmethyl)-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(diphenylmethyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

N-(diphenylmethyl)-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

    Diphenylmethyl derivatives: These compounds share the diphenylmethyl group but differ in their core structures.

    Benzoxepine derivatives: Compounds with variations in the substitution pattern on the benzoxepine ring.

    Carboxamide derivatives: Molecules with different substituents on the carboxamide group.

The uniqueness of this compound lies in its specific combination of the benzoxepine ring, diphenylmethyl group, and carboxamide functionality, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C24H19NO2

Molekulargewicht

353.4 g/mol

IUPAC-Name

N-benzhydryl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C24H19NO2/c26-24(21-15-16-27-22-14-8-7-13-20(22)17-21)25-23(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,23H,(H,25,26)

InChI-Schlüssel

RPMVTKPABOTLRJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.